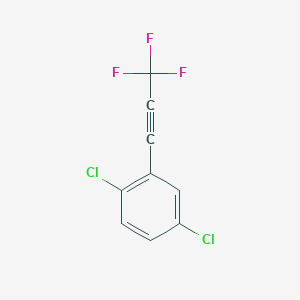![molecular formula C10H12N2O B13190349 2-[4-(1-Aminoethyl)phenoxy]acetonitrile](/img/structure/B13190349.png)
2-[4-(1-Aminoethyl)phenoxy]acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(1-Aminoethyl)phenoxy]acetonitrile is an organic compound with the molecular formula C10H12N2O. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of an aminoethyl group attached to a phenoxyacetonitrile moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1-Aminoethyl)phenoxy]acetonitrile typically involves the reaction of 4-(1-Aminoethyl)phenol with chloroacetonitrile under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-[4-(1-Aminoethyl)phenoxy]acetonitrile undergoes several types of chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oximes or nitriles.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenoxyacetonitrile derivatives.
Scientific Research Applications
2-[4-(1-Aminoethyl)phenoxy]acetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[4-(1-Aminoethyl)phenoxy]acetonitrile involves its interaction with specific molecular targets and pathways. The aminoethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The phenoxyacetonitrile moiety can interact with enzymes and receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(1-Aminoethyl)phenol: Lacks the nitrile group, making it less versatile in chemical reactions.
Phenoxyacetonitrile: Lacks the aminoethyl group, reducing its potential biological activity.
2-(4-Aminophenoxy)acetonitrile: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
Uniqueness
2-[4-(1-Aminoethyl)phenoxy]acetonitrile is unique due to the presence of both the aminoethyl and nitrile groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H12N2O |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
2-[4-(1-aminoethyl)phenoxy]acetonitrile |
InChI |
InChI=1S/C10H12N2O/c1-8(12)9-2-4-10(5-3-9)13-7-6-11/h2-5,8H,7,12H2,1H3 |
InChI Key |
BMMCEAKEUPJLOD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)OCC#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7,7-Difluoro-1-[1-(2-methylpropyl)-1H-pyrrol-3-yl]-2-azaspiro[3.5]nonane](/img/structure/B13190291.png)
![7,7-Dimethyl-1-thia-4-azaspiro[4.5]decane](/img/structure/B13190297.png)
![1-[4-(Methylamino)oxolan-3-YL]propan-1-one](/img/structure/B13190299.png)
![([1-(Bromomethyl)cyclopropyl]methyl)cyclopentane](/img/structure/B13190302.png)

![tert-Butyl 4-{5-[(pyrrolidin-1-yl)methyl]-1H-1,2,4-triazol-3-yl}piperazine-1-carboxylate](/img/structure/B13190309.png)

![2-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]piperidine](/img/structure/B13190321.png)


![2-[5-(Aminomethyl)-2-methoxyphenoxy]butanenitrile](/img/structure/B13190335.png)
![2-Amino-1-[4-methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B13190336.png)

